molecular formula C11H15NO4S B8655632 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid

2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid

Cat. No.: B8655632
M. Wt: 257.31 g/mol
InChI Key: DFGKUXLODMYZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Deprotected amines.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiazoles and benzoic acids. The combination of the Boc-protected amino group, methyl group, and carboxylic acid group in a single molecule provides versatility in synthetic applications and potential biological activities.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid

InChI

InChI=1S/C11H15NO4S/c1-6-5-7(9(13)14)8(17-6)12-10(15)16-11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14)

InChI Key

DFGKUXLODMYZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.